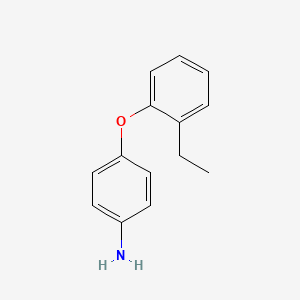

4-(2-Ethylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of an aniline group attached to a phenoxy group substituted with an ethyl group at the ortho position. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-(2-Ethylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-ethylphenol with aniline under specific reaction conditions . Another method includes the reduction of nitroarenes followed by the substitution of the resulting aniline derivative . Industrial production methods often utilize catalytic processes to enhance yield and efficiency.

Analyse Des Réactions Chimiques

4-(2-Ethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions: Reagents such as palladium catalysts, hydrogen gas, and strong bases are often used in these reactions.

Applications De Recherche Scientifique

4-(2-Ethylphenoxy)aniline is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(2-Ethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the aniline group can participate in nucleophilic attacks. These interactions influence various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

4-(2-Ethylphenoxy)aniline can be compared with other similar compounds, such as:

4-(2-Methylphenoxy)aniline: This compound has a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

4-(2-Propylphenoxy)aniline: The presence of a propyl group affects its reactivity and solubility.

4-(2-Butylphenoxy)aniline: The butyl group introduces further variations in chemical behavior and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-(2-Ethylphenoxy)aniline, also known as 3-Chloro-4-(2-ethylphenoxy)aniline, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO, and it features an ethyl-substituted phenoxy group attached to an aniline structure. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 229.28 g/mol |

| Chemical Structure | Chemical Structure |

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially modulating metabolic pathways. Research indicates that substituted anilines can interact with mitochondrial enzymes, affecting respiratory functions and leading to toxicity in certain concentrations .

- Cellular Interaction : The compound may influence cellular functions by interacting with membrane structures. Studies suggest that the presence of electron-withdrawing substituents can enhance toxicity by disturbing membrane integrity .

Toxicological Studies

Toxicological assessments have highlighted the effects of this compound on cellular systems. A notable study evaluated the toxic effects of various substituted anilines on submitochondrial particles (SMP), revealing a range of effective concentrations (EC50 values) from 72.5 to 1910 micromolar. The results indicated that toxicity increases with the hydrogen bonding capacity of the amino group in anilines .

Case Studies and Research Findings

- In Vitro Assays : In vitro assays using SMP as biosensors demonstrated that this compound can act as a mitochondrial uncoupler, leading to impaired ATP synthesis and increased reactive oxygen species (ROS) production. This effect was attributed to the compound's ability to disrupt the inner mitochondrial membrane .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have shown correlations between structural features of substituted anilines and their toxicological profiles. The presence of hydrophobic groups was linked to increased membrane permeability and subsequent toxicity .

- Comparative Studies : Comparative studies involving other substituted anilines revealed that the specific positioning of substituents significantly affects biological activity. For instance, compounds with electron-withdrawing groups exhibited higher toxic effects compared to those with electron-donating groups .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-(2-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-11-5-3-4-6-14(11)16-13-9-7-12(15)8-10-13/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJPFSAMWNOLRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616410 |

Source

|

| Record name | 4-(2-Ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383126-80-5 |

Source

|

| Record name | 4-(2-Ethylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.